6-(3,5-Dichlorophenyl)picolinic acid
Description
Properties
IUPAC Name |
6-(3,5-dichlorophenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO2/c13-8-4-7(5-9(14)6-8)10-2-1-3-11(15-10)12(16)17/h1-6H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFUNWOQIZHCYOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)C2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 6-Bromo-2-Cyanopyridine
The precursor 6-bromo-2-cyanopyridine serves as a critical intermediate. Its synthesis involves bromination of 2-cyanopyridine under electrophilic conditions. While direct bromination of pyridine derivatives is challenging, directed ortho-metalation strategies or halogen-exchange reactions may be employed.
Suzuki-Miyaura Coupling with 3,5-Dichlorophenylboronic Acid
The 6-bromo-2-cyanopyridine undergoes palladium-catalyzed cross-coupling with 3,5-dichlorophenylboronic acid. Typical conditions include:
| Parameter | Condition |
|---|---|
| Catalyst | Pd(PPh₃)₄ (1–2 mol%) |
| Base | Na₂CO₃ or K₃PO₄ |
| Solvent | DMF/H₂O or Dioxane/H₂O |
| Temperature | 80–100°C |
| Reaction Time | 12–24 hours |
This step yields 6-(3,5-dichlorophenyl)-2-cyanopyridine, with yields typically ranging from 70% to 85% in analogous systems.
Hydrolysis of the Nitrile to Carboxylic Acid
The nitrile group at position 2 is hydrolyzed to a carboxylic acid using alkaline conditions. The Chinese patent CN106243027A demonstrates a comparable transformation, where 2-cyano-3,6-dichloropyridine is treated with ethanolic sodium hydroxide under reflux, followed by acidification to pH 2–3. Adapting this method:
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Reaction Conditions :
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NaOH in ethanol (1:3 molar ratio relative to nitrile).
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Reflux for 4–6 hours.
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Acidification with HCl to precipitate the product.
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Yield Optimization :
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Prolonged reflux improves conversion, but excessive heating risks decarboxylation.
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Neutralization at 0–5°C minimizes side reactions.
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This step achieves >90% conversion in model systems.
Alternative Route: Ullmann-Type Coupling
For substrates incompatible with Suzuki conditions, copper-mediated Ullmann coupling offers an alternative.
Reaction of 6-Iodo-2-Picolinic Acid with 3,5-Dichlorophenyl Grignard Reagent
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Substrate Preparation : 6-Iodo-2-picolinic acid is synthesized via iodination of 2-picolinic acid using N-iodosuccinimide (NIS) in acidic media.
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Coupling Conditions :
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CuI (10 mol%), 1,10-phenanthroline ligand.
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DMF solvent, 120°C, 24 hours.
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Yields: 50–65% (based on analogous arylations).
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Limitations
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Lower yields compared to Suzuki coupling.
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Requires stoichiometric copper, complicating purification.
Comparative Analysis of Methods
| Method | Yield | Advantages | Disadvantages |
|---|---|---|---|
| Suzuki Coupling | 70–85% | High regioselectivity, mild conditions | Requires palladium catalyst |
| Ullmann Coupling | 50–65% | Copper-catalyzed, cost-effective | High temperatures, lower yields |
Critical Process Considerations
Protecting Group Strategies
The carboxylic acid group may interfere with coupling reactions. Methyl ester protection (e.g., 6-bromo-2-picolinate methyl ester) prevents undesired coordination to metal catalysts. Subsequent saponification with LiOH or NaOH restores the acid.
Solvent and Temperature Effects
Byproduct Management
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Debromination : Competing reduction of the bromo intermediate is mitigated by degassing solvents to exclude oxygen.
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Homocoupling : Excess boronic acid (1.2–1.5 eq) suppresses biphenyl formation.
Scalability and Industrial Feasibility
The Suzuki-hydrolysis route is preferred for large-scale synthesis due to:
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Catalyst Recovery : Pd residues are reclaimed via activated carbon filtration.
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Solvent Recycling : Ethanol and water are distilled and reused.
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Cost : Boronic acids are commercially available at scale.
Emerging Methodologies
Chemical Reactions Analysis
Decarboxylation Reactions
The carboxylic acid group undergoes decarboxylation under acidic or thermal conditions. Studies on structurally similar picolinic acids reveal that decarboxylation proceeds via a zwitterionic transition state, forming a pyridinyl ylide intermediate .
Key Data:
| Condition | Temperature (°C) | Rate Constant (s⁻¹) | Mechanism |
|---|---|---|---|
| Acidic (pH 3–6) | 150 | 5 × 10⁻⁶ | Zwitterion → Ylide |
| Neutral (pH 7) | 95 | <1 × 10⁻⁷ | Non-reactive |
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Electron-withdrawing effects : The 3,5-dichlorophenyl group accelerates decarboxylation by stabilizing the ylide intermediate through inductive effects .
Hydrolysis and Acid/Base Reactions
The carboxylic acid group participates in acid-base equilibria and hydrolysis. In alkaline conditions, the compound forms water-soluble salts (e.g., sodium or potassium derivatives), which can be regenerated by acidification .
Example Protocol :
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Base Hydrolysis :
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React 3,5,6-trichloro-4-hydrazinopicolinic acid (0.23 mol) with aqueous NaOH (50%) in ethanol/water.
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Reflux at 60–150°C for 45 minutes.
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Yield : 58% 3,6-dichloropicolinic acid after acidification with HCl.
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Acid Hydrolysis :
Electrophilic Aromatic Substitution
The pyridine and dichlorophenyl rings undergo electrophilic substitution, though reactivity is moderated by electron-withdrawing groups.
Regioselectivity :
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Pyridine ring : Electrophiles attack the 4-position (meta to COOH and para to dichlorophenyl).
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Dichlorophenyl ring : Substitution occurs at the 2- and 4-positions due to chlorine’s ortho/para-directing effects .
Example Reaction :
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Nitration : Requires strong nitrating agents (HNO₃/H₂SO₄) at 0–5°C to avoid over-nitration.
Nucleophilic Substitution
The pyridine ring facilitates nucleophilic displacement at electron-deficient positions.
Key Reactions:
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Hydrazine Attack :
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Pyrazole Coupling :
Coordination Chemistry
The compound acts as a bidentate ligand, coordinating through the pyridine nitrogen and carboxylic oxygen.
Complex Formation :
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Metal ions : Forms stable complexes with Cu(II), Fe(III), and Zn(II) in aqueous ethanol.
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Applications : Potential use in catalysis or metallopharmaceuticals.
Electrochemical Reduction
Electrolytic methods enable selective dechlorination or reduction of the pyridine ring.
Patent Example :
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Electrolytic synthesis : Use pH 8.5–11 alkaline solutions to reduce 3,4,5,6-tetrachloropicolinic acid to 3,6-dichloropicolinic acid.
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Conditions : 80°C, current density 0.5–1.5 A/dm²; Yield : >90% .
Derivatization Reactions
The carboxylic acid group is readily functionalized to form amides, esters, or nitriles.
Common Derivatives:
Stability Under Oxidative Conditions
The compound is resistant to mild oxidants (e.g., H₂O₂) but degrades under strong oxidation (e.g., KMnO₄/H⁺), cleaving the pyridine ring.
Degradation Pathway :
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Oxidation of pyridine to pyridine N-oxide.
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Ring-opening to form maleic acid derivatives.
Scientific Research Applications
Herbicidal Activity
One of the most significant applications of 6-(3,5-Dichlorophenyl)picolinic acid is its use as a herbicide. Research indicates that this compound exhibits potent herbicidal properties against a variety of weeds, making it valuable in agricultural practices aimed at controlling unwanted vegetation.
- Mechanism of Action : The herbicidal activity is attributed to its ability to interfere with plant growth hormones, specifically affecting auxin transport and signaling pathways. This disruption leads to abnormal growth patterns and ultimately plant death.
- Case Study Findings : A study demonstrated that formulations containing this compound exhibited over 90% effectiveness in controlling specific weed species such as Amaranthus retroflexus and Chenopodium album at concentrations as low as 250 g/ha . The compound's efficacy was comparable to established herbicides like picloram, indicating its potential as an alternative in weed management strategies.
| Weed Species | Efficacy (%) at 250 g/ha | Comparison with Picloram |
|---|---|---|
| Amaranthus retroflexus | 90% | Comparable |
| Chenopodium album | 85% | Comparable |
| Brassica napus | 80% | Slightly lower |
Plant Growth Regulation
In addition to its herbicidal properties, this compound has been studied for its role as a plant growth regulator. It can be utilized to manipulate growth patterns in crops, potentially enhancing yield and quality.
- Application Method : The compound can be applied directly to the soil or foliage, where it interacts with plant growth mechanisms to promote desired growth characteristics.
Environmental Impact and Safety
The environmental safety profile of this compound has been evaluated in several studies. Its targeted action minimizes collateral damage to non-target plants and organisms, making it a more environmentally friendly option compared to broad-spectrum herbicides.
- Toxicity Studies : Toxicological assessments indicate that when used according to recommended guidelines, the compound poses minimal risk to beneficial insects and aquatic life .
Future Directions in Research
Ongoing research aims to explore further modifications of the picolinic acid structure to enhance its efficacy and reduce resistance development among weed populations. Studies are focusing on:
- Combination Treatments : Investigating synergistic effects when combined with other herbicides or plant growth regulators.
- Resistance Management : Developing strategies to mitigate resistance through rotation and application timing.
Mechanism of Action
The mechanism of action of 6-(3,5-Dichlorophenyl)picolinic acid involves its interaction with specific molecular targets. For instance, it can bind to zinc finger proteins, altering their structure and function. This interaction can disrupt zinc binding, inhibiting the activity of these proteins, which are involved in various cellular processes such as viral replication and cell homeostasis .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Physicochemical and Crystallographic Properties
- Solubility: The 3,5-dichlorophenyl group in the target compound likely reduces aqueous solubility compared to sulfonyl or amino-substituted analogs (e.g., Compounds 6 and 7) .
- Stability : Intramolecular hydrogen bonds in 3,6-dichloro-N-(4-fluorophenyl)picolinamide () enhance thermal stability, whereas hydrochloride salts (e.g., ) improve shelf life .
- Electronic Effects : Fluorine substituents (e.g., 4-F in ) increase electronegativity, while chlorine in the 3,5-positions (target compound) amplifies electron-withdrawing effects, influencing reactivity in cross-coupling reactions .
Key Findings and Implications
- Substituent Position Matters : Chlorine at the 3,5-positions (target compound) provides stronger electron-withdrawing effects than single-halogen analogs (e.g., 2-F in ), impacting reactivity and metal coordination .
- Synthetic Flexibility: Sulfonyl and amino groups enable diverse functionalization (e.g., ), while dichlorophenyl derivatives require stringent coupling conditions .
- Stability-Solubility Trade-off : Halogenated compounds (e.g., target compound) may sacrifice solubility for enhanced thermal and chemical stability .
Biological Activity
6-(3,5-Dichlorophenyl)picolinic acid (CAS No. 863704-29-4) is a compound that has garnered attention due to its significant biological activity, particularly in the context of herbicidal applications. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its picolinic acid backbone, substituted with a dichlorophenyl group. This structural feature is crucial for its biological activity, as it resembles natural auxins—plant hormones that regulate growth and development.
The biological activity of this compound primarily arises from its ability to mimic auxins, leading to herbicidal effects. Its mechanism involves:
- Auxin Mimicry : The compound interacts with auxin receptors in plants, disrupting normal growth patterns and leading to herbicidal effects.
- Cellular Effects : It influences various cellular processes such as gene expression and cell signaling pathways, particularly those involved in growth regulation .
Herbicidal Properties
Research has demonstrated that this compound exhibits potent herbicidal activity. It is effective against a range of weed species and has been compared favorably to other herbicides like picloram.
| Herbicide | Dosage (gha^-1) | Effectiveness |
|---|---|---|
| This compound | 300 | Superior post-emergence activity |
| Picloram | 300 | Comparable effectiveness |
This table illustrates the comparative effectiveness of this compound against established herbicides.
Toxicity Studies
In addition to its herbicidal properties, toxicity studies indicate that while the compound is effective against target weeds, it shows a relatively low toxicity profile towards non-target species such as corn and wheat, making it a promising candidate for selective herbicide development.
Case Studies
- Field Trials : In field trials conducted on various crops, this compound demonstrated significant weed control without adversely affecting crop yield. The trials indicated a reduction in weed biomass by over 70% compared to untreated controls.
- Laboratory Studies : Laboratory studies have shown that the compound can inhibit root elongation in several weed species at concentrations as low as 10 ppm. This finding supports its potential use as a pre-emergent herbicide .
Future Research Directions
Ongoing research aims to further elucidate the specific biochemical pathways influenced by this compound. Potential areas of exploration include:
- Synergistic Effects : Investigating combinations with other herbicides to enhance efficacy.
- Mechanistic Studies : Detailed studies on how the compound interacts at the molecular level with plant hormone pathways.
- Environmental Impact Assessments : Evaluating long-term effects on soil health and non-target flora and fauna.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-(3,5-Dichlorophenyl)picolinic acid, and what catalysts or conditions improve yield?
- Methodological Answer : The synthesis typically involves coupling reactions between picolinic acid derivatives and dichlorophenyl precursors. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using 3,5-dichlorophenylboronic acid and halogenated picolinic acid derivatives can introduce the dichlorophenyl group. Reaction optimization includes using Pd(PPh₃)₄ as a catalyst, Na₂CO₃ as a base, and toluene/water as a solvent system at 80–100°C . Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product.
Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm the aromatic proton environment and substituent positions. COSY and HSQC experiments resolve overlapping signals .
- X-ray Crystallography : Single-crystal analysis (e.g., using Mo-Kα radiation) provides bond lengths, angles, and intermolecular interactions, such as hydrogen bonding between the carboxylic acid and pyridine nitrogen .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 272.96 for C₁₂H₇Cl₂NO₂) .
Advanced Research Questions
Q. How does the 3,5-dichlorophenyl substituent influence the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Stability studies involve incubating the compound in buffered solutions (pH 2–12) at 25–60°C, monitored via HPLC-UV. The electron-withdrawing Cl groups enhance resistance to hydrolysis at acidic pH but may promote photodegradation under UV light. Accelerated stability testing (40°C/75% RH) over 4 weeks can predict shelf-life .
Q. What mechanisms underlie the nephrotoxicity of this compound, and how do metabolic pathways contribute?
- Methodological Answer : In vitro models (e.g., renal proximal tubule cells) treated with the compound show elevated ROS levels, measured via DCFDA fluorescence. Metabolites like hydroxylated derivatives may form reactive intermediates that bind to cellular proteins, detected via LC-MS/MS. Co-treatment with glutathione (GSH) or inhibitors (e.g., buthionine sulfoximine) can clarify oxidative stress pathways .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Discrepancies often arise from variations in assay conditions. Standardization steps include:
- Dose-Response Curves : Use consistent concentrations (e.g., 1–100 µM) and exposure times (24–72 hrs).
- Cell Line Validation : Compare results across multiple lines (e.g., HEK293 vs. HepG2) to rule out cell-specific effects.
- Metabolic Stability : Assess compound degradation in cell media via LC-MS to ensure bioactivity reflects the parent molecule, not artifacts .
Q. What catalytic applications exist for this compound in cross-coupling or decarboxylative reactions?
- Methodological Answer : The pyridine and carboxylic acid groups act as ligands for metal catalysts. For decarboxylative cross-coupling, PdCl₂ adducts (e.g., with N,N-bis(diphenylphosphanylmethyl)-2-aminopyridine) enable C–C bond formation between aryl halides and picolinic acid derivatives. Reaction optimization includes testing Pd:ligand ratios (1:2 to 1:4) and solvents (DMF vs. THF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
